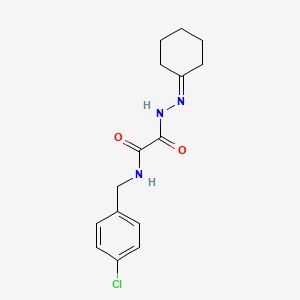![molecular formula C15H12N2O6S B4975547 3-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acrylic acid](/img/structure/B4975547.png)
3-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acrylic acid is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is commonly referred to as NBD-Cl and has been used in various scientific research studies due to its unique properties.
Wissenschaftliche Forschungsanwendungen
NBD-Cl has been used in various scientific research studies due to its fluorescent properties. It can be used as a fluorescent probe to study protein-ligand interactions, enzyme kinetics, and protein conformational changes. It has also been used to study the structure and function of membrane proteins. NBD-Cl has been shown to bind to specific sites on proteins, and the resulting fluorescence can be used to monitor changes in protein structure and function.
Wirkmechanismus
NBD-Cl works by covalently modifying specific amino acid residues on proteins. The nitrophenyl group of NBD-Cl reacts with the amino group of lysine residues on proteins, forming a stable amide bond. This modification results in a change in the fluorescence properties of NBD-Cl, which can be used to monitor changes in protein structure and function.
Biochemical and Physiological Effects:
NBD-Cl has been shown to have minimal effects on the biochemical and physiological properties of proteins. It does not affect protein activity or stability and has no significant toxicity. NBD-Cl has been used in various studies to monitor changes in protein structure and function, and its effects on protein properties have been well-characterized.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using NBD-Cl in lab experiments is its high sensitivity and specificity. It can be used to monitor changes in protein structure and function with high accuracy and precision. Additionally, NBD-Cl is relatively easy to use and can be incorporated into various experimental designs. However, there are some limitations to using NBD-Cl. It requires specialized equipment for fluorescence measurements, and its use can be limited by the availability of suitable proteins for study.
Zukünftige Richtungen
There are several future directions for the use of NBD-Cl in scientific research. One potential application is in the study of protein-protein interactions. NBD-Cl could be used to monitor changes in protein structure and function upon binding to specific protein partners. Additionally, NBD-Cl could be used to study the effects of small molecules on protein structure and function. This could lead to the development of new drugs and therapies for various diseases. Finally, NBD-Cl could be used to study the structure and function of membrane proteins in greater detail, which could have important implications for drug development and disease treatment.
Conclusion:
In conclusion, NBD-Cl is a unique chemical compound that has been extensively studied for its biochemical and physiological effects. It has been used in various scientific research studies to monitor changes in protein structure and function, and its use has led to important discoveries in the field of protein biochemistry. While there are some limitations to using NBD-Cl, its high sensitivity and specificity make it a valuable tool for studying protein properties. Future research directions for NBD-Cl include studying protein-protein interactions, the effects of small molecules on protein structure and function, and the structure and function of membrane proteins.
Synthesemethoden
The synthesis of NBD-Cl involves the reaction of 4-aminophenylacetic acid with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified through recrystallization. The yield of NBD-Cl is typically high, and the purity can be confirmed using various analytical techniques such as NMR spectroscopy.
Eigenschaften
IUPAC Name |
(E)-3-[4-[(2-nitrophenyl)sulfonylamino]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O6S/c18-15(19)10-7-11-5-8-12(9-6-11)16-24(22,23)14-4-2-1-3-13(14)17(20)21/h1-10,16H,(H,18,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYRNZZUBLTWLR-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B4975471.png)
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B4975474.png)
![3-(4-methoxyphenyl)-11-[4-(trifluoromethoxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4975477.png)
![2-[(4-ethyl-5-{1-[(2-methoxyphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4975492.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B4975508.png)
![2-(4-bromophenyl)-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4975514.png)

![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4975526.png)

![1-benzyl-5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4975540.png)

![1-bromo-3,5-bis[(trifluoromethyl)sulfonyl]benzene](/img/structure/B4975556.png)
![6-{[(4-methyl-2-quinolinyl)thio]acetyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4975563.png)
![4-{[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]methyl}phenol](/img/structure/B4975568.png)
